(4-Aminophenyl)phosphonic acid
Overview
Description
(4-Aminophenyl)phosphonic acid, also known as phosphanilic acid, is an organic phosphorus compound with the molecular formula C₆H₈NO₃P. It is characterized by the presence of an amino group (-NH₂) attached to a phenyl ring, which is further bonded to a phosphonic acid group (-PO₃H₂). This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Phosphonic acids, in general, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
It’s known that phosphonic acids can inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This suggests that (4-Aminophenyl)phosphonic acid may interact with its targets by binding to the active sites of enzymes, thereby inhibiting their function.
Biochemical Pathways
Given that phosphonic acids can inhibit metabolic enzymes, it’s plausible that this compound could affect various metabolic pathways within the cell .
Result of Action
As a phosphonic acid, it’s likely that the compound’s action results in the inhibition of certain metabolic enzymes, potentially altering cellular metabolism .
Biochemical Analysis
Biochemical Properties
(4-Aminophenyl)phosphonic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as proteases and phosphatases, where it mimics the transition state of the substrate, thereby inhibiting the enzyme’s activity . This compound also interacts with proteins and other biomolecules, forming stable complexes that can alter their function. The nature of these interactions is primarily based on the ability of this compound to form hydrogen bonds and ionic interactions with the active sites of enzymes and proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered levels of metabolites and changes in metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to the active sites of enzymes and inhibit their activity. This compound acts as a competitive inhibitor, where it competes with the natural substrate for binding to the enzyme’s active site . The binding interactions involve hydrogen bonds and ionic interactions between the amino and phosphonic groups of this compound and the residues in the enzyme’s active site. This inhibition can lead to changes in enzyme activity, affecting various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, this compound can undergo degradation, leading to a decrease in its inhibitory activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity, which can have lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect, beyond which toxicity increases significantly.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism . It interacts with enzymes such as aminotransferases and dehydrogenases, affecting the levels of key metabolites and altering metabolic flux. The presence of this compound can lead to the accumulation of certain intermediates and the depletion of others, thereby impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound within different cellular compartments. The distribution of this compound can affect its localization and accumulation, influencing its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, where it exerts its effects on enzyme activity and cellular processes. The localization of this compound within the cell can impact its efficacy as an inhibitor and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Aminophenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromophenylphosphonic acid with ammonia in the presence of copper(I) oxide. The reaction proceeds as follows: [ \text{4-Bromophenylphosphonic acid} + \text{Ammonia} \xrightarrow{\text{Copper(I) oxide}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: (4-Aminophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Phosphine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(4-Aminophenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Aminobenzylphosphonic acid: Similar structure but with a benzyl group instead of a phenyl group.
4-Nitrophenylphosphonic acid: Contains a nitro group instead of an amino group.
Uniqueness: (4-Aminophenyl)phosphonic acid is unique due to its specific combination of an amino group and a phosphonic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(4-aminophenyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOBMEMWHJWPNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201532 | |
Record name | Phosphanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-17-7 | |
Record name | P-(4-Aminophenyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5337-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphanilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5337-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (p-Aminophenyl)phosphonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphanilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-aminophenyl)phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.873 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOSPHANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WCV1BQ6M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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